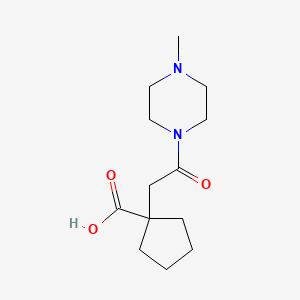

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)11(16)10-13(12(17)18)4-2-3-5-13/h2-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXOGWGTWXDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2(CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-Methylpiperazin-1-yl)cyclopentanol. This intermediate is then subjected to oxidation to form the corresponding ketone, which is further reacted with ethyl chloroformate to introduce the oxoethyl group. Finally, the carboxylic acid group is introduced through hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs that share its cyclopentanecarboxylic acid core but differ in substituent groups.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Key Observations:

In contrast, the 4-methylphenyl group in its analog (C13H16O2) is lipophilic, favoring membrane permeability . The benzenesulfonamido substituent (C12H15NO4S) adds sulfonamide functionality, a common bioisostere for carboxyl or phosphate groups in drug design . The Fmoc-protected piperazine in C22H21N3O4 is tailored for solid-phase peptide synthesis, highlighting divergent applications .

Molecular Weight Trends: The Fmoc derivative (391.42 g/mol) has the highest molecular weight due to its bulky protective group, while the aminocarbonyl analog (170.17 g/mol) is the lightest, reflecting simpler substitution .

Functional and Application Differences

- 1-(4-Methylphenyl)cyclopentanecarboxylic Acid : The methylphenyl group’s hydrophobicity makes it suitable for hydrophobic interaction-driven binding or as a synthetic intermediate .

- Fmoc-piperazine Derivative : Used in peptide synthesis, this compound’s utility lies in its reversible amine protection, contrasting with the target’s likely biological focus .

Research Findings and Limitations

- Target Compound: Limited data are available, but piperazine-containing analogs often exhibit improved solubility and target engagement compared to non-polar derivatives. Its discontinuation may reflect inferior performance in preclinical studies relative to alternatives .

- Aminocarbonyl Analog: The carboxamide group (C7H10N2O3) could serve as a transition-state mimic in protease inhibitors, a feature absent in the target compound .

Biological Activity

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and features a cyclopentanecarboxylic acid backbone with a 4-methylpiperazine moiety. Its structural characteristics suggest that it may interact with various biological targets, particularly in neuropharmacology.

Pharmacological Profile

Research indicates that compounds containing piperazine derivatives often exhibit significant pharmacological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of depression.

- Antianxiety Properties : Similar structures have shown promise in reducing anxiety through GABAergic mechanisms.

- Antitumor Activity : Some studies suggest that piperazine-containing compounds can inhibit tumor growth by affecting cell cycle regulation.

Case Studies

- Neuropharmacological Studies : A study conducted on related piperazine derivatives demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant properties. The presence of the 4-methylpiperazine group was crucial for enhancing serotonin receptor affinity .

- Anticancer Research : In vitro studies on compounds structurally similar to this compound revealed cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

- Analgesic Activity : Research has shown that certain piperazine derivatives exhibit analgesic properties, potentially through modulation of opioid receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Cyclopentanecarboxylic Acid | Enhances lipophilicity and membrane permeability |

| 4-Methylpiperazine | Increases receptor binding affinity |

| 2-Oxoethyl Group | May contribute to metabolic stability |

Research Findings

Despite limited direct literature on this specific compound, related studies provide insights into its potential biological activities:

- Affinity for Neurotransmitter Receptors : Compounds with similar structures have shown high affinity for various neurotransmitter receptors, including serotonin and dopamine receptors .

- Metabolic Stability : The incorporation of an oxoethyl group may enhance metabolic stability, making it a favorable candidate for further drug development .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)cyclopentanecarboxylic acid, and how are intermediates characterized?

Methodological Answer:

A typical approach involves coupling cyclopentanecarboxylic acid derivatives with 4-methylpiperazine-containing fragments. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) are reacted with activated 4-methylpiperazine derivatives under nucleophilic substitution or amidation conditions . Key intermediates are characterized via H/C NMR to confirm regiochemistry and LC-MS to verify molecular weight. Impurity profiling is performed using reverse-phase HPLC with UV detection (210–254 nm) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Purity is assessed using HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) . Structural confirmation employs high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H]) and FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm) . X-ray crystallography using SHELXL refinement may resolve stereochemistry in crystalline derivatives .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Engineering controls like fume hoods are mandatory due to potential respiratory irritation. Skin contact requires immediate washing with soap/water, while eye exposure necessitates 15-minute rinsing with saline . Waste disposal follows institutional guidelines for carboxylic acid derivatives with tertiary amine moieties.

Advanced: How can researchers address low yields in the final amidation step during synthesis?

Methodological Answer:

Low yields often stem from steric hindrance at the cyclopentane ring or poor nucleophilicity of the 4-methylpiperazine nitrogen. Optimization strategies include:

- Using coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid.

- Conducting the reaction in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) or in-situ IR for carbonyl disappearance .

Advanced: What analytical techniques resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

Conflicting NOESY (Nuclear Overhauser Effect Spectroscopy) data may arise due to conformational flexibility. Solutions include:

- Variable-temperature H NMR to identify dynamic rotational barriers.

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to model stable conformers and compare experimental vs. theoretical coupling constants.

- Chiral HPLC with a cellulose-based column to separate enantiomers, if applicable .

Advanced: How does the 4-methylpiperazine moiety influence the compound’s biological activity, and what assays validate this?

Methodological Answer:

The 4-methylpiperazine group enhances solubility and modulates target binding (e.g., kinase or GPCR inhibition). Researchers use:

- Surface Plasmon Resonance (SPR): To measure binding affinity (KD) to recombinant proteins.

- Cellular assays: Dose-response curves (IC) in engineered cell lines (e.g., HEK293) transfected with target receptors.

- Metabolic stability tests: Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound degradation .

Advanced: How are computational methods applied to predict the compound’s pharmacokinetic properties?

Methodological Answer:

Tools like SwissADME or Schrödinger’s QikProp predict:

- LogP: To assess lipophilicity (target: 2–3 for blood-brain barrier penetration).

- Topological Polar Surface Area (TPSA): To estimate membrane permeability (ideal: <90 Ų).

- CYP450 inhibition: Docking studies with CYP3A4/2D6 homology models identify potential drug-drug interactions .

Advanced: What strategies mitigate batch-to-batch variability in large-scale academic synthesis?

Methodological Answer:

Variability is minimized via:

- Process Analytical Technology (PAT): Real-time monitoring using inline FT-IR or Raman spectroscopy.

- Design of Experiments (DoE): Taguchi or Box-Behnken designs to optimize reaction parameters (temperature, stoichiometry).

- Forced degradation studies: Stress testing under acidic/oxidative conditions to identify critical quality attributes (CQAs) .

Advanced: How is the compound’s stability profiled under different storage conditions?

Methodological Answer:

Stability studies follow ICH guidelines:

- Accelerated testing: 40°C/75% RH for 6 months, with periodic HPLC analysis for degradation products.

- Photostability: Exposure to UV (320–400 nm) and visible light (1.2 million lux-hours) in quartz cells.

- Lyophilization: For long-term storage, lyophilize at −80°C and validate reconstitution efficiency .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Methodological Answer:

Challenges include poor crystal quality and twinning. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.